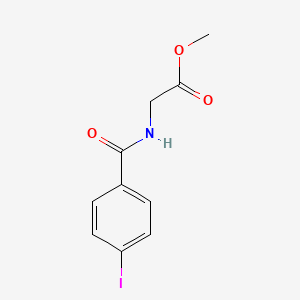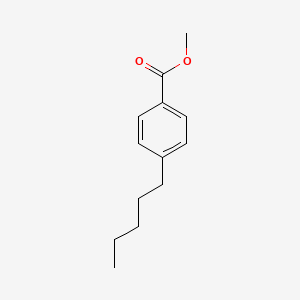
Methyl (4-iodobenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-iodobenzoyl)glycinate is an organic compound with the molecular formula C10H10INO3 It is a derivative of hippuric acid, where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (4-iodobenzoyl)glycinate can be synthesized through several methods. One common approach involves the iodination of methyl hippurate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position of the benzene ring.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of methyl hippurate is coupled with an aryl iodide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of methyl 4-iodohippurate may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-iodobenzoyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for the reduction of the ester group.
Major Products Formed
Substitution: Products include azido, thiocyanato, or other substituted derivatives.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include the corresponding alcohols or partially reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (4-iodobenzoyl)glycinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential use in diagnostic imaging, particularly in renal function tests, due to its ability to be selectively taken up by certain tissues.
Wirkmechanismus
The mechanism of action of methyl 4-iodohippurate involves its interaction with specific molecular targets. In biochemical studies, it is often used to investigate the activity of enzymes involved in the metabolism of aromatic compounds. The iodine atom in the compound can act as a radiolabel, allowing for the tracking of the compound’s distribution and metabolism in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-bromohippurate
- Methyl 4-chlorohippurate
- Methyl 4-fluorohippurate
Uniqueness
Methyl (4-iodobenzoyl)glycinate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and enhances its ability to participate in radiolabeling studies. Compared to its bromine, chlorine, and fluorine analogs, methyl 4-iodohippurate exhibits different reactivity patterns and is more suitable for certain applications, such as diagnostic imaging .
Eigenschaften
Molekularformel |
C10H10INO3 |
|---|---|
Molekulargewicht |
319.10 g/mol |
IUPAC-Name |
methyl 2-[(4-iodobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H10INO3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
JBJFFQDDUCPNRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8692112.png)










![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)
![4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B8692209.png)
![7-Acetyl-3-ethoxy-7-azaspiro[3.5]non-2-en-1-one](/img/structure/B8692216.png)
